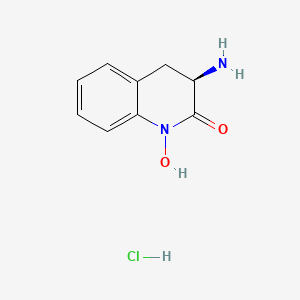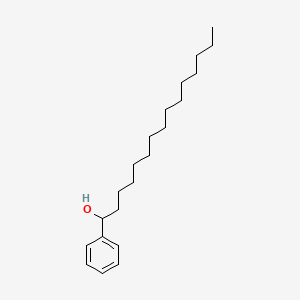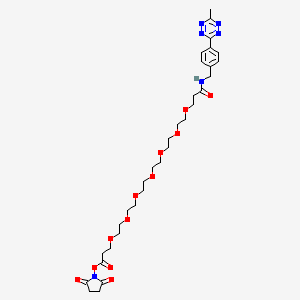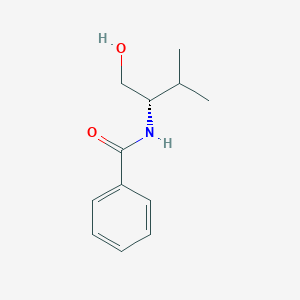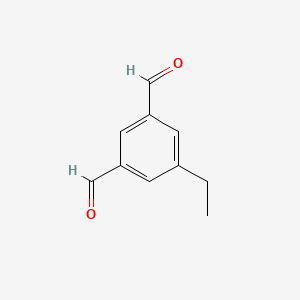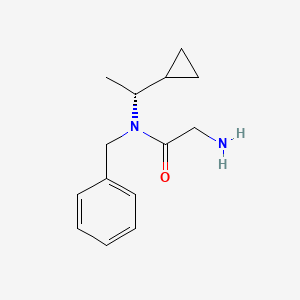
(R)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an amino group, a benzyl group, and a cyclopropylethyl group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, cyclopropyl ethyl ketone, and acetamide.
Formation of Intermediate: The first step involves the reaction of benzylamine with cyclopropyl ethyl ketone under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Acetylation: The final step involves the acetylation of the amine with acetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form ®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable and environmentally friendly.
化学反应分析
Types of Reactions
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, alcohols, and thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and sulfuric acid.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or amines.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity and fluorescence.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
作用机制
The mechanism of action of ®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with receptors on cell membranes, triggering intracellular signaling pathways that lead to various biological effects.
相似化合物的比较
Similar Compounds
- ®-2-amino-N-benzyl-N-(1-cyclopropylmethyl)acetamide
- ®-2-amino-N-benzyl-N-(1-cyclopropylpropyl)acetamide
- ®-2-amino-N-benzyl-N-(1-cyclopropylbutyl)acetamide
Uniqueness
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
属性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
2-amino-N-benzyl-N-[(1R)-1-cyclopropylethyl]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-/m1/s1 |
InChI 键 |
MPSPRBRYRRPPOF-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1CC1)N(CC2=CC=CC=C2)C(=O)CN |
规范 SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



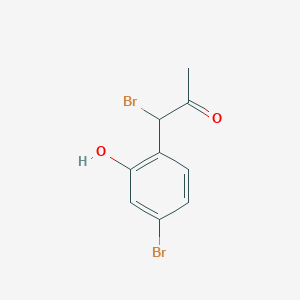
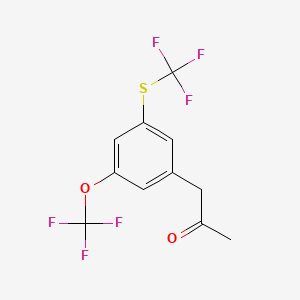
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
